molecular formula C7H10N2O B2414343 (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 894694-12-3

(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B2414343
CAS No.: 894694-12-3
M. Wt: 138.17
InChI Key: IQXHMGSFXYBOKQ-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde is an organic compound with the molecular formula C7H10N2O It features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetaldehyde group attached to the nitrogen atom at position 1

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that substituted 5-(3,5-dimethyl-1h-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile differently react with nitrogen bases having different numbers of labile hydrogen atoms . Treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the ozaxole ring remaining unchanged . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .

Biochemical Pathways

It’s known that hydrazine hydrate acts in a similar way to primary amines, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .

Pharmacokinetics

A similar compound, (s)-3-(3-(3,5-dimethyl-1h-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

It’s known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Action Environment

It’s known that the compound’s reactivity can be influenced by the presence of nitrogen bases with different numbers of labile hydrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate aldehyde. One common method is the reaction of 3,5-dimethylpyrazole with chloroacetaldehyde under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a pyrazole ring, which confer distinct reactivity and potential for diverse applications. The combination of electron-donating and electron-withdrawing groups in its structure allows for versatile chemical transformations and interactions with various molecular targets .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-5-7(2)9(8-6)3-4-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHMGSFXYBOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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